

A Spectroscopic Showdown: 2-Propoxyethanol and Its Ether Alcohol Relatives

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Compound of Interest		
Compound Name:	2-Propoxyethanol	
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In the realm of scientific research and drug development, a thorough understanding of the chemical and physical properties of solvents is paramount. This guide provides a detailed spectroscopic comparison of **2-Propoxyethanol** with its closely related ether alcohols, 2-Ethoxyethanol and 2-Butoxyethanol. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a comprehensive resource for researchers to distinguish and characterize these critical compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Propoxyethanol**, 2-Ethoxyethanol, and 2-Butoxyethanol, facilitating a clear and objective comparison of their structural features.

¹H NMR Spectral Data

Solvent: CDCl3



Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Propoxyethanol	3.72	t	-O-CH2-CH2-OH
3.54	t	-O-CH2-CH2-OH	_
3.44	t	CH3-CH2-CH2-O-	
1.62	sextet	CH3-CH2-CH2-O-	
0.93	t	CH3-CH2-CH2-O-	
2-Ethoxyethanol	3.72	t	-O-CH2-CH2-OH
3.55	t	-O-CH2-CH2-OH	_
3.55	q	CH3-CH2-O-	
1.22	t	CH ₃ -CH ₂ -O-	
2-Butoxyethanol	~3.7	m	-O-CH2-CH2-OH
~3.5	m	-O-CH2-CH2-OH	
~3.5	t	CH3-CH2-CH2-CH2-O-	
~1.6	m	CH3-CH2-CH2-CH2-O-	-
~1.4	m	CH3-CH2-CH2-CH2-O-	-
~0.9	t	CH3-CH2-CH2-CH2-O-	-

¹³C NMR Spectral Data

Solvent: CDCl₃



Compound	Chemical Shift (δ) ppm	Assignment
2-Propoxyethanol	72.8	-O-CH ₂ -CH ₂ -OH
70.8	-O-CH2-CH2-OH	
61.8	CH ₃ -CH ₂ -CH ₂ -O-	_
22.8	CH3-CH2-CH2-O-	
10.6	CH3-CH2-CH2-O-	
2-Ethoxyethanol	72.0	-O-CH ₂ -CH ₂ -OH
67.0	-O-CH2-CH2-OH	
61.3	CH ₃ -CH ₂ -O-	_
15.2	CH ₃ -CH ₂ -O-	
2-Butoxyethanol	72.5	-O-CH ₂ -CH ₂ -OH
70.0	-O-CH2-CH2-OH	_
61.7	CH3-CH2-CH2-CH2-O-	
31.8	CH3-CH2-CH2-CH2-O-	_
19.3	CH3-CH2-CH2-CH2-O-	_
13.9	CH3-CH2-CH2-CH2-O-	

Infrared (IR) Spectral Data



Compound	Major Absorption Peaks (cm ⁻¹)	Functional Group Assignment
2-Propoxyethanol	~3400 (broad)	O-H stretch
~2960, ~2870	C-H stretch (alkyl)	
~1120	C-O stretch (ether)	_
~1060	C-O stretch (alcohol)	_
2-Ethoxyethanol	~3400 (broad)	O-H stretch
~2970, ~2870	C-H stretch (alkyl)	
~1120	C-O stretch (ether)	_
~1060	C-O stretch (alcohol)	
2-Butoxyethanol	~3400 (broad)	O-H stretch[1]
~2930, ~2870	C-H stretch (alkyl)	
~1120	C-O stretch (ether)	_
~1060	C-O stretch (alcohol)	_

Mass Spectrometry (MS) Data

Compound	Method	Major Fragment Ions (m/z)
2-Propoxyethanol	Electron Ionization (EI)	104 (M+), 75, 73, 45, 43
2-Ethoxyethanol	Electron Ionization (EI)	90 (M+), 75, 59, 45, 31[2]
2-Butoxyethanol	Electron Ionization (EI)	118 (M+), 87, 73, 57, 45

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to acquire the data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy



· Sample Preparation:

- Accurately weigh 10-20 mg of the liquid ether alcohol sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
- Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the spinner into the magnet.
- Lock the spectrometer onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.
- Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a single drop of the ether alcohol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

Data Acquisition:

Place the salt plate assembly into the sample holder of the IR spectrometer.



- Acquire a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

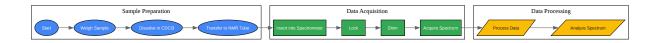
Mass Spectrometry (MS)

- Sample Introduction (for volatile liquids):
 - The ether alcohol sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
 - The sample is vaporized in a heated inlet.
- Ionization (Electron Ionization EI):
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and fragment ions.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - The detector records the abundance of each ion, generating a mass spectrum.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for each spectroscopic technique.





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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for IR Spectroscopy.



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Caption: Workflow for Mass Spectrometry.

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